molecular formula C16H24N2O4S B6174798 tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate CAS No. 2639371-42-7

tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate

Cat. No. B6174798
CAS RN: 2639371-42-7
M. Wt: 340.4
InChI Key:
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Description

Tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate (tBBSPC) is a small molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. tBBSPC has been found to have a wide range of biochemical and physiological effects, and its synthesis method is relatively simple.

Scientific Research Applications

TBBSPC has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. tBBSPC has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to its use in the development of drugs to treat Alzheimer’s disease. In addition, tBBSPC has been found to interact with various proteins, such as the protein kinase CK2, which is involved in signal transduction pathways. This has led to its use in the study of signal transduction pathways.

Mechanism of Action

The mechanism of action of tBBSPC is not yet fully understood. However, it is believed to interact with proteins by forming a covalent bond with the protein’s active site. This covalent bond is believed to be formed through a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBBSPC are not yet fully understood. However, it has been found to have a wide range of effects on various biochemical and physiological processes. For example, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been found to interact with various proteins, such as the protein kinase CK2, which is involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of tBBSPC in lab experiments has several advantages. First, its synthesis method is relatively simple, making it easy to produce in large quantities. In addition, it is relatively stable, which makes it easy to store. Finally, its small size makes it easy to work with in lab experiments. However, there are some limitations to its use in lab experiments. For example, its covalent bond with proteins is relatively weak, making it difficult to use for long-term studies. In addition, its biochemical and physiological effects are not yet fully understood, making it difficult to predict its effects in lab experiments.

Future Directions

There are several possible future directions for the study of tBBSPC. First, further research is needed to better understand its mechanism of action. In addition, further research is needed to better understand its biochemical and physiological effects. Finally, further research is needed to develop methods to use tBBSPC in long-term studies.

Synthesis Methods

The synthesis of tBBSPC involves a multi-step reaction sequence. The first step involves the reaction of tert-butyl bromide (t-BuBr) with benzylsulfonamide (BSA) in the presence of a base, such as triethylamine (TEA). This reaction produces a tert-butylsulfonamide (tBS), which is then reacted with pyrrolidine-1-carboxylic acid (PCA) in the presence of a base, such as TEA. This reaction produces tBBSPC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate involves the protection of the amine group, followed by the addition of the benzylsulfonamide group and the tert-butyl ester group. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "L-proline", "tert-butyl bromoacetate", "benzylsulfonamide", "triethylamine", "dichloromethane", "diisopropylethylamine", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the amine group of L-proline with tert-butyl bromoacetate in the presence of triethylamine and dichloromethane to yield tert-butyl (S)-3-(tert-butoxycarbonyl)pyrrolidine-1-carboxylate.", "Step 2: Addition of benzylsulfonamide to the protected L-proline in the presence of diisopropylethylamine and dichloromethane to yield tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate.", "Step 3: Deprotection of the amine group with hydrochloric acid in the presence of sodium hydroxide and ethyl acetate to yield tert-butyl (3S)-3-(benzylsulfamoyl)pyrrolidine-1-carboxylate.", "Step 4: Purification of the product by extraction with ethyl acetate and washing with brine." ] }

CAS RN

2639371-42-7

Molecular Formula

C16H24N2O4S

Molecular Weight

340.4

Purity

95

Origin of Product

United States

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